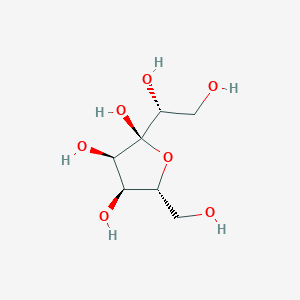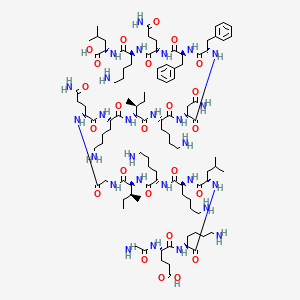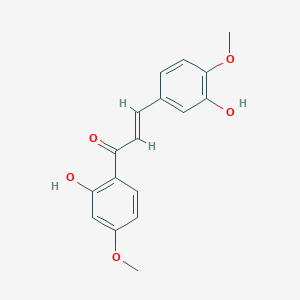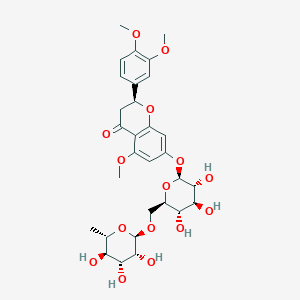
5,3'-Dimethyl hesperidin
Übersicht
Beschreibung
5,3’-Dimethyl hesperidin is a derivative of hesperidin, a bioflavonoid found in citrus fruits . Hesperidin is widely recognized for its beneficial effects in the treatment of cardiovascular system disorders .
Synthesis Analysis
Hesperidin is a bioflavonoid found in citrus fruits. The synthesis of hesperidin and its derivatives has been extensively studied . The synthesis of antioxidant complexes based on hesperidin has been reported, with the products characterized by thermogravimetric, spectrophotometric methods, electron scanning microscopy, color analysis, and zeta potential .Molecular Structure Analysis
The molecular formula of 5,3’-Dimethyl hesperidin is C30H38O15 . It has an average mass of 638.614 Da and a monoisotopic mass of 638.221069 Da .Chemical Reactions Analysis
Hesperidin and its derivatives are known for their antioxidant activity. They are responsible for transition metal chelating such as copper and iron, thus preventing free radicals and interrupting a series of reactions of free radical in enzymatic and non-enzymatic lipid peroxidation .Physical And Chemical Properties Analysis
Hesperidin exhibits low water solubility and limited bioavailability . After oral intake, hesperidin and its derivatives are hydrolyzed by the gut microbial rhamnosidases in the small intestine and mainly in the colon into aglycone form (hesperetin), and is then converted to glucuronides in the large intestine .Wissenschaftliche Forschungsanwendungen
Radioprotective Properties
5,3'-Dimethyl hesperidin exhibits radioprotective effects against ionizing radiation-induced damage. Studies have shown that it reduces oxidative stress and inflammation in tissues, increases survival rates, and protects against DNA damage. Its administration prior to irradiation yields the best radioprotection results, signifying its antioxidant, anti-inflammatory, and antiapoptotic capabilities as a potential radioprotective agent (Musa et al., 2019).
Cardiovascular Health Benefits
5,3'-Dimethyl hesperidin has been linked to improved cardiovascular health. Research indicates that it decreases levels of glucose, LDL cholesterol, and triglycerides in animal studies. Human trials suggest improved endothelial function following its consumption, although other biomarkers showed no conclusive results. Further research is required to establish if the beneficial effects observed in animals also apply to humans (Pla-Pagà et al., 2019).
Neuroprotective Potential
5,3'-Dimethyl hesperidin holds promise as a neuroprotective agent for various neurodegenerative diseases such as Alzheimer's, Huntington's, Parkinson's, and multiple sclerosis. Clinical evidence suggests its role in inhibiting neurodegenerative disorders through various pathways, including enhancing antioxidant defense, promoting neural growth factors, and possessing anti-neuroinflammatory activity (Joshi et al., 2022).
Hepatoprotective Effects
5,3'-Dimethyl hesperidin showcases hepatoprotective properties against various natural and chemical hepatotoxins. Its mechanism includes elevating activities and levels of various enzymatic and non-enzymatic antioxidants, and reducing inflammation and oxidative stress-mediated liver damage (Tabeshpour et al., 2020).
Anticancer Properties
5,3'-Dimethyl hesperidin exhibits multiple anticancer actions, including antioxidant, chemopreventive, anti-inflammatory, anti-angiogenic, cytostatic, and cytotoxic effects in various cancer models. It induces cell cycle arrest and apoptosis through various pathways, making it a potential therapeutic agent in the context of cancer (Ferreira de Oliveira et al., 2020).
Metabolic Syndrome and Diabetes Management
Research indicates the effectiveness of 5,3'-Dimethyl hesperidin in managing metabolic syndrome features and diabetes. It modulates biomarkers of glycemic control, lipid profiles, renal function, hepatic enzymes, antioxidant enzymes, and signaling pathways related to glucose uptake and insulin sensitivity, making it a potential candidate for antidiabetic treatment (Gandhi et al., 2020).
Wirkmechanismus
Target of Action
5,3’-Dimethyl hesperidin, also known as Diosmin Impurity 8, primarily targets Aurora kinase B . Aurora kinase B plays a crucial role in the regulation of the cell cycle, particularly during mitosis .
Mode of Action
The compound interacts with its target by binding to the active site of Aurora kinase B, thereby regulating its activity . This interaction can lead to changes in the cell cycle, potentially affecting cell division and growth .
Biochemical Pathways
5,3’-Dimethyl hesperidin is involved in several biochemical pathways. It has been shown to possess significant antioxidant, anti-inflammatory, anticancer, and hepatoprotective activities . It also has anti-diabetes, antiadipogenic, antihypertensive, and antimicrobial activities . These effects are likely mediated through various signaling pathways, although the exact mechanisms are still under investigation.
Pharmacokinetics
After oral administration, 5,3’-Dimethyl hesperidin is converted to diosmetin, which is subsequently absorbed and esterified into glucuronide conjugates that are excreted in the urine . The bioavailability of 5,3’-Dimethyl hesperidin is influenced by factors such as its solubility and the presence of metabolic enzymes .
Result of Action
The molecular and cellular effects of 5,3’-Dimethyl hesperidin’s action are diverse, reflecting its involvement in multiple biochemical pathways. Its antioxidant activity can protect cells from oxidative stress, while its anti-inflammatory activity can modulate immune responses . Its anticancer activity may involve the regulation of cell cycle and apoptosis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5,3’-Dimethyl hesperidin. Factors such as temperature, pH, and light can affect its stability and bioavailability . Additionally, the presence of other compounds, such as those found in the diet or other medications, can influence its absorption and metabolism, thereby affecting its efficacy .
Safety and Hazards
Eigenschaften
IUPAC Name |
(2S)-2-(3,4-dimethoxyphenyl)-5-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38O15/c1-12-23(32)25(34)27(36)29(42-12)41-11-21-24(33)26(35)28(37)30(45-21)43-14-8-19(40-4)22-15(31)10-17(44-20(22)9-14)13-5-6-16(38-2)18(7-13)39-3/h5-9,12,17,21,23-30,32-37H,10-11H2,1-4H3/t12-,17-,21+,23-,24+,25+,26-,27+,28+,29+,30+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGNGSTGMDVMUMT-IPVBXYCWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C(=O)CC(O4)C5=CC(=C(C=C5)OC)OC)C(=C3)OC)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC4=C(C(=O)C[C@H](O4)C5=CC(=C(C=C5)OC)OC)C(=C3)OC)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38O15 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
638.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,3'-Dimethyl hesperidin | |
CAS RN |
28719-21-3 | |
| Record name | 5,3'-Dimethyl hesperidin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028719213 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,3'-DIMETHYL HESPERIDIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5IGQ7BT3EL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



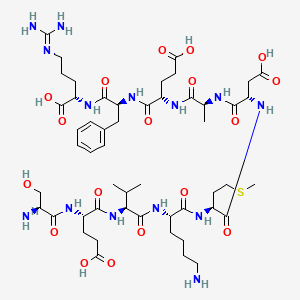
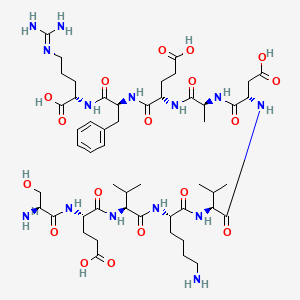
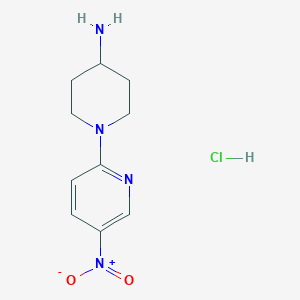

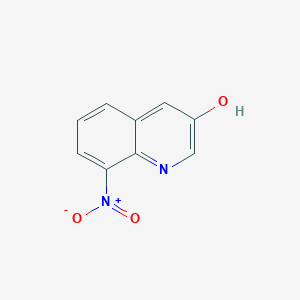
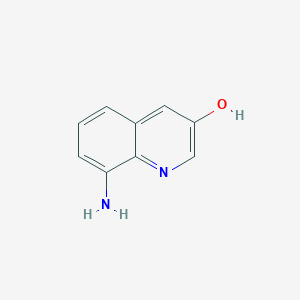

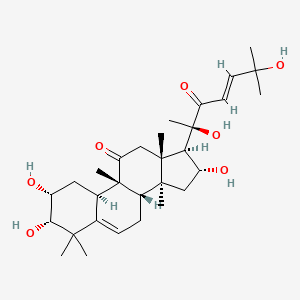
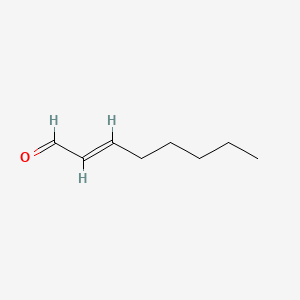
![2-Oxohexahydro-2H-3,5-methanocyclopenta[b]furan-6-yl Methacrylate](/img/structure/B3028651.png)
